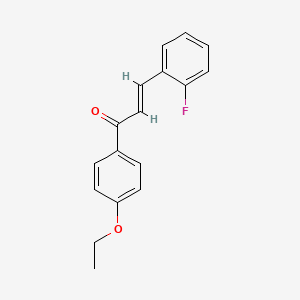

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings. The E-configuration of the double bond is critical for its biological and physicochemical properties. The 4-ethoxyphenyl group at position 1 and the 2-fluorophenyl group at position 3 introduce steric and electronic effects that influence molecular packing, solubility, and reactivity.

The compound’s synthesis typically involves Claisen-Schmidt condensation between 4-ethoxyacetophenone and 2-fluorobenzaldehyde under alkaline conditions, followed by crystallization . Its structure has been confirmed via single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis, which reveal intermolecular interactions such as C–H···O and π–π stacking .

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROXJKHOIAHTM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is typical.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Chalcones, including (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In particular, studies have shown that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. Chalcones are known to exhibit broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. This activity is significant for the development of treatments for inflammatory diseases, as chalcones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves a Claisen–Schmidt condensation reaction between 4-fluorobenzaldehyde and 4′-ethoxyacetophenone. The resulting compound crystallizes in an orthorhombic space group, exhibiting notable intermolecular interactions such as hydrogen bonding and π–π stacking, which contribute to its stability .

Material Science Applications

Organic Electronics

Due to its conjugated structure, this compound is being explored for applications in organic electronics. Chalcones can serve as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to facilitate charge transfer processes .

Photovoltaic Applications

Research into the use of chalcones in photovoltaic applications has shown promising results. The unique electronic properties of this compound make it suitable for incorporation into organic solar cells, where it could enhance light absorption and improve overall efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sahu et al., 2012 | Anticancer Activity | Documented the ability of chalcones to induce apoptosis in various cancer cell lines. |

| Kamal et al., 2019 | Synthesis Techniques | Detailed methods for synthesizing chalcone derivatives with potential pharmaceutical applications. |

| Wilhelm et al., 2022 | Crystal Structure Analysis | Provided insights into the molecular packing and stability of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one through X-ray crystallography. |

Mechanism of Action

The mechanism of action of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro substituent (electron-withdrawing) in the target compound reduces electron density on ring B compared to methoxy or ethoxy groups (electron-donating), affecting charge transfer and reactivity .

- Hydrogen Bonding : Chalcones with hydroxyl groups (e.g., 2-hydroxyphenyl in ) exhibit stronger intermolecular H-bonding, enhancing crystallinity but reducing solubility .

Table 2: Antimicrobial and Enzyme Inhibitory Activities

- Antimicrobial Potency : The 4-fluoro substituent in ring B (as in ) correlates with improved activity against Gram-negative bacteria, but the target compound’s 2-fluoro group may reduce this effect due to steric hindrance .

- Enzyme Inhibition: Non-piperazine chalcones with para-substituted halogens (e.g., 4-bromo, 4-fluoro) show lower IC₅₀ values, suggesting electronegative groups enhance binding affinity .

Physicochemical Properties

Table 3: Solvent Effects on Nonlinear Optical (NLO) Response

- Solvent Polarity : Ethoxy and methoxy groups increase solubility in polar solvents, amplifying NLO responses via charge transfer . The absence of strong electron-withdrawing groups (e.g., nitro) in the target compound may limit its NLO performance compared to derivatives in .

Key Research Findings

- Crystal Packing : The target compound’s ethoxy group induces a twisted molecular conformation, reducing π–π interactions compared to methoxy-substituted analogues .

- SAR Trends : Para-substituted halogens (e.g., 4-fluoro) enhance bioactivity, but ortho-substituents (e.g., 2-fluoro) may sterically hinder target binding .

Biological Activity

(2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an α,β-unsaturated carbonyl system, which is essential for its biological interactions. The synthesis typically involves a Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

- Solvent : Ethanol or methanol

- Temperature : Room temperature or slightly elevated

- Purification : Recrystallization or column chromatography

This method yields the desired chalcone derivative effectively, allowing for further exploration of its biological properties.

Biological Activities

Chalcones, including this compound, exhibit a wide range of biological activities:

- Anticancer Properties : Studies indicate that chalcones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects in various cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM .

- Antibacterial and Antifungal Activity : Chalcones have demonstrated effectiveness against various bacterial strains and fungi. They can enhance the activity of conventional antibiotics by inhibiting efflux pumps in bacteria .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through mechanisms such as Michael addition. Its unique substituents (4-ethoxy and 2-fluoro groups) enhance its reactivity and interaction with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antibacterial | Inhibition of efflux pumps | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives similar to this compound:

- Antiproliferative Effects : A study reported that specific chalcone derivatives exhibited significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines, demonstrating pro-apoptotic effects at concentrations as low as 10 µM with minimal toxicity to normal cells .

- Synergistic Effects with Antibiotics : Research indicates that certain chalcones can enhance the efficacy of antibiotics like ciprofloxacin against resistant bacterial strains, suggesting their potential as adjunctive therapies in treating infections .

Q & A

Q. What are the established synthetic routes for (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with aryl aldehydes under basic conditions. A typical protocol involves:

- Dissolving 4-ethoxyacetophenone (0.01 mol) and 2-fluorobenzaldehyde (0.01 mol) in ethanol with KOH (0.03 mol) at 0–50°C.

- Stirring the mixture for 2–3 hours at room temperature . Yield optimization strategies include:

- Temperature modulation (e.g., reflux conditions for faster kinetics).

- Solvent selection (e.g., ethanol for solubility vs. methanol for polar intermediates).

- Catalyst screening (e.g., NaOH or piperidine as alternatives to KOH) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons/carbons to the α,β-unsaturated ketone system (δ ~7.5–8.5 ppm for enone protons) and substituents (e.g., ethoxy δ ~1.3–4.3 ppm, fluorine coupling in ²J/³J patterns) .

- IR : Confirms carbonyl stretching (~1650–1700 cm⁻¹) and C=C (~1600 cm⁻¹) .

Q. What are the primary chemical reactivity pathways observed in this compound under varying conditions (e.g., oxidation, reduction)?

- Oxidation : Forms epoxides or hydroxylated derivatives via peracid-mediated reactions (e.g., mCPBA in dichloromethane) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the enone to a ketone or alcohol .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at electron-rich positions of the phenyl rings .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be utilized to predict the nonlinear optical (NLO) properties of this chalcone derivative?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:

- Predict hyperpolarizability (β) values to assess NLO potential.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic transitions with UV-Vis spectra . Example workflow:

- Optimize geometry using Gaussian 08.

- Calculate dipole moment and polarizability with CrystalExplorer .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

- Experimental replication : Standardize assay conditions (e.g., MIC protocols for antimicrobial tests, cell lines for cytotoxicity).

- Structure validation : Confirm compound purity via HPLC and mass spectrometry to rule out degradation products .

- Docking studies : Use AutoDock Vina to compare binding affinities with target proteins (e.g., bacterial DNA gyrase), addressing discrepancies in inhibition mechanisms .

Q. What experimental design considerations are critical when comparing structure-activity relationships (SAR) with halogen-substituted analogs?

- Control variables : Maintain consistent substituent positions (e.g., 2-fluoro vs. 4-chloro) to isolate electronic effects.

- Data normalization : Express bioactivity (e.g., IC₅₀) relative to logP values to assess hydrophobicity-driven trends.

- Crystallographic benchmarking : Compare packing motifs (e.g., π-π stacking in 4-ethoxy vs. halogenated analogs) to explain solubility differences .

| Analog | Substituent | LogP | Antimicrobial IC₅₀ (µM) |

|---|---|---|---|

| 4-Ethoxy, 2-Fluoro (Target) | -OCH₂CH₃, -F | 3.2 | 12.5 |

| 4-Chloro, 4-Fluoro | -Cl, -F | 3.8 | 8.7 |

| 4-Methoxy, 3-Bromo | -OCH₃, -Br | 4.1 | 6.3 |

Q. How should researchers approach mechanistic studies to determine the compound's mode of action in antimicrobial assays?

- Time-kill assays : Monitor bacterial growth curves to distinguish bactericidal vs. bacteriostatic effects.

- Resistance profiling : Test against methicillin-resistant S. aureus (MRSA) to evaluate efficacy in drug-resistant strains.

- Proteomics : Use 2D gel electrophoresis to identify dysregulated proteins (e.g., enoyl-ACP reductase) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.